![molecular formula C21H20N4O4 B040125 4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide CAS No. 417714-14-8](/img/structure/B40125.png)
4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of 4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide derivatives involves multiple steps, including condensation, cyclization, and functionalization processes. For instance, the preparation of similar compounds often utilizes acyl-chlorination, decarboxylation, esterification, and cyclopropylamine replacement strategies to achieve the desired molecular structure (Liu Zhe, 2001).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. Crystallography reports provide insights into their structural configurations, indicating how substituents like the cyclopropyl group and the methoxyquinoline core contribute to their overall molecular geometry and potential binding mechanisms with biological targets (J. Lu et al., 2021).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, including interactions with nucleophiles, electrophiles, and other reagents that modify its structure and enhance its biological activity. These reactions are critical for the development of new compounds with improved pharmacological profiles (P. Senthilkumar et al., 2008).
Scientific Research Applications
Synthesis and Pharmaceutical Applications
One area of research involves the novel synthesis methods for pharmaceuticals such as lenvatinib, an anticancer drug. A study by Sadineni et al. (2020) utilized 4-nitrophenyl cyclopropylcarbamate in the synthesis of lenvatinib, showcasing the compound's utility in pharmaceutical manufacturing. This process underscores the importance of the compound in developing treatments for cancer, highlighting its role in synthesizing lenvatinib salts with potential therapeutic applications (Sadineni et al., 2020).
Antimicrobial Studies
The antimicrobial potential of related compounds, including derivatives of quinoline, is a significant area of study. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, starting from a similar lead molecule, to assess their antifungal and antibacterial activities. These compounds, established through elemental analysis and spectral data, showed varied antimicrobial activities, contributing to the understanding of quinoline derivatives as potential antimicrobial agents (Patel & Patel, 2010).
Biological Activities and Anticancer Research
Research on the compound's derivatives has also explored their anti-inflammatory and anticancer activities. For instance, Sultana et al. (2013) identified derivatives of gatifloxacin, including 1,4-dihydroquinoline-3-carboxamide and carbohydrazide, as exhibiting potent anti-inflammatory effects alongside antibacterial activity. This suggests that structural modifications to the quinoline core can significantly impact its biological activities, offering a pathway to new therapeutic agents (Sultana et al., 2013).
Another example includes the work by Liu et al. (2014), where 6,7-disubstituted-4-phenoxyquinoline derivatives showed promising anticancer activities. These compounds, particularly one with a c-Met kinase inhibition potency, displayed significant cytotoxicity against various cancer cell lines, pointing to the compound's role in developing potential anticancer therapies (Liu et al., 2014).
Mechanism of Action
Target of Action
Lenvatinib Impurity G, also known as “4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide” or “4-(4-(3-Cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide”, is a multi-targeted tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4), fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4, the platelet-derived growth factor receptor alpha (PDGFRα), and the proto-oncogenes KIT and RET . These targets play a central role in the activation of signal transduction pathways involved in the normal regulation of cellular processes, such as cell proliferation, migration, apoptosis, and differentiation, and in pathogenic angiogenesis, tumor growth, and cancer progression .
Mode of Action
Lenvatinib inhibits the kinase activities of its targets, thereby blocking the receptors required for tumor growth and blood vessel development . This inhibition suppresses angiogenesis, inhibits tumor cell proliferation, promotes apoptosis, and modulates the immune response .
Biochemical Pathways
The inhibition of the aforementioned targets affects several biochemical pathways. For instance, the inhibition of VEGFR2 and FGFR1 receptors and their downstream signaling pathways can lead to resistance . Silence of DUSP9 and NF1 prompts activation of MAPK/ERK and PI3K/AKT signaling to inhibit FOXO3, forcing hepatocellular carcinoma (HCC) to develop lenvatinib resistance .
Pharmacokinetics
Following oral administration, lenvatinib is absorbed rapidly and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of lenvatinib have been identified . The clinical pharmacokinetic profile for lenvatinib is predictable, with a dose-independent absorption and elimination profile that supports once-daily administration . Exposure to lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .
Result of Action
The inhibition of the kinase activities of its targets results in the promotion of apoptosis, suppression of angiogenesis, inhibition of tumor cell proliferation, and modulation of the immune response . With the gradual increase in lenvatinib application, the inevitable progression of resistance to lenvatinib is becoming more prevalent .
Action Environment
There have been no reports of clinically relevant effects on exposure to lenvatinib because of mild or moderate renal or hepatic impairment or drug interactions . The inhibition effect of lenvatinib on yrdc could aggravate lenvatinib resistance in hcc cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-19-11-17-15(10-16(19)20(22)26)18(8-9-23-17)29-14-6-4-13(5-7-14)25-21(27)24-12-2-3-12/h4-12H,2-3H2,1H3,(H2,22,26)(H2,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBISVMLKCDTQGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC=C(C=C3)NC(=O)NC4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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